Pheniramine is a first-generation antihistamine primarily used to alleviate allergic reactions such as hay fever and urticaria. It possesses anticholinergic properties and is known for its sedative effects, making it useful in treating conditions that require both antihistaminic and sedative actions. Pheniramine is often administered in various forms, including oral tablets, injections, and topical solutions for eye care. Its chemical structure is characterized by the formula , with a molecular weight of approximately 240.34 g/mol .
During an allergic reaction, the body releases histamine, triggering allergy symptoms like runny nose, itchy eyes, and sneezing. Pheniramine acts as a competitive antagonist at histamine H1 receptors. Essentially, it competes with histamine for binding sites on these receptors, preventing histamine from exerting its effects [].
IRI occurs when blood flow to a tissue is blocked (ischemia) and then restored (reperfusion), leading to cell damage. Studies have investigated the potential of pheniramine to reduce IRI in various organs, including:
Pheniramine acts as an inverse agonist at the histamine H1 receptor, effectively reducing symptoms associated with histamine release, such as itching and vasodilation. This mechanism leads to decreased redness and edema in allergic responses. Additionally, its action on the central nervous system contributes to its sedative effects, making it effective for conditions requiring sleep induction .
Pheniramine can be synthesized through various methods, often starting from simple aromatic compounds. One common synthetic route involves the condensation of 2-benzylpyridine with dimethylaminoethyl chloride. This reaction typically requires a catalyst and specific reaction conditions to ensure high yields of the desired product .
Pheniramine exhibits various drug interactions that can enhance or diminish its effects:
Pheniramine belongs to a class of compounds known as alkylamines, sharing structural similarities with other antihistamines. Below is a comparison highlighting its uniqueness:
Pheniramine's unique combination of moderate sedative properties and effectiveness as an antihistamine makes it particularly useful in treating allergies while also providing relief from insomnia when necessary.
The ultraviolet-visible absorption spectroscopy of pheniramine reveals characteristic absorption maxima that are fundamental for analytical quantification and structural elucidation [1] [2]. The primary absorption maximum occurs at 265 nanometers when measured in aqueous solutions, representing the most significant spectral feature for analytical applications [1] [3]. Secondary absorption features are observed at 226 nanometers and 262 nanometers, with the 226 nanometer peak showing higher molar absorptivity values [3].
The molar extinction coefficients for pheniramine have been experimentally determined across multiple wavelengths [3]. At 226 nanometers, the molar absorptivity reaches 6800 liters per mole per centimeter, while at 262 nanometers, the value decreases to 3200 liters per mole per centimeter [3]. These values demonstrate the compound's strong ultraviolet absorption characteristics, particularly in the shorter wavelength region.
| Wavelength (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Solvent | Reference |
|---|---|---|---|
| 226 | 6,800 | Distilled water | [3] |
| 262 | 3,200 | Distilled water | [3] |
| 265 | Not specified | Methanol | [1] |
| 265 | Not specified | Water | [2] |
Spectrophotometric analysis demonstrates excellent linearity across a concentration range of 5×10⁻⁶ to 1×10⁻⁴ molar, corresponding to a determination range of 1.954 to 39.078 micrograms per milliliter [3]. The correlation coefficient consistently exceeds 0.9994, indicating exceptional linearity for quantitative applications [1] [3]. These findings establish pheniramine's suitability for precise spectrophotometric determination in pharmaceutical and analytical contexts.
The absorption maximum remains consistently at 265 nanometers across different solvent systems, including water, methanol, and hydrochloric acid solutions [1] [2] [6]. This wavelength stability across various solvents demonstrates the robustness of the chromophore system and facilitates method development for diverse analytical applications [6].
Nuclear magnetic resonance spectroscopy provides detailed structural information about pheniramine through both proton and carbon-13 analyses [8] [10]. The nuclear magnetic resonance signatures reveal characteristic chemical shift patterns that correspond to the compound's aromatic and aliphatic structural components.
Proton nuclear magnetic resonance spectra of pheniramine display characteristic resonances in the aromatic region between 6.5 and 8.5 parts per million [8] [10]. The pyridine ring protons typically appear at approximately 8.0 to 8.5 parts per million, while the phenyl ring protons resonate around 7.0 to 7.5 parts per million [10] [43]. The dimethylamino group protons are observed in the aliphatic region at approximately 2.2 to 2.5 parts per million, with methylene chain protons appearing between 2.5 and 3.0 parts per million [43].
Carbon-13 nuclear magnetic resonance analysis reveals distinct chemical shift regions corresponding to different structural motifs within pheniramine [10] [43]. Aromatic carbons from both the phenyl and pyridine rings appear between 120 and 160 parts per million [43]. The quaternary carbon bearing both aromatic substituents resonates around 65 to 70 parts per million, while the dimethylamino methyl carbons appear at approximately 45 parts per million [43].
| Carbon Type | Chemical Shift Range (ppm) | Structural Assignment |
|---|---|---|
| Aromatic carbons | 120-160 | Phenyl and pyridine rings |
| Quaternary carbon | 65-70 | Central carbon bearing aromatic groups |
| Dimethylamino methyls | ~45 | N(CH₃)₂ groups |
| Methylene carbons | 30-35, ~60 | Propyl chain carbons |
Nuclear magnetic resonance studies of pheniramine have been conducted using deuterium oxide and dimethyl sulfoxide-d₆ as solvents [8] [10] [43]. Measurements at 500 megahertz for proton nuclear magnetic resonance and 125 megahertz for carbon-13 nuclear magnetic resonance provide optimal resolution for structural characterization [8] [43]. The choice of solvent significantly affects chemical shift values, with deuterium oxide providing different chemical environments compared to organic solvents [10].
Mass spectrometric analysis of pheniramine reveals characteristic fragmentation patterns that facilitate structural identification and quantitative analysis [15] [16] [18]. The molecular ion peak appears at mass-to-charge ratio 241 in positive electrospray ionization mode, corresponding to the protonated molecular ion [16] [18].
The base peak in pheniramine mass spectra occurs at mass-to-charge ratio 196, representing 100 percent relative intensity [17] [18]. This fragment results from the loss of the dimethylaminoethyl chain, producing a stable benzylpyridine cation [18] [20]. Additional significant fragments appear at mass-to-charge ratios 168, 167, 118, and 91, with varying relative intensities depending on ionization conditions [17] [18].
| m/z Value | Relative Intensity (%) | Fragmentation Assignment |
|---|---|---|
| 241 | Variable (molecular ion) | [M+H]⁺ |
| 196 | 100 (base peak) | Loss of dimethylaminoethyl chain |
| 168 | 23-100 | Secondary fragmentation |
| 167 | 10-65 | Aromatic rearrangement |
| 118 | 2-12 | Further chain loss |
| 91 | 2-16 | Tropylium ion formation |
For quantitative mass spectrometric analysis, multiple reaction monitoring employs specific fragmentation transitions [16] [20]. The primary quantifier transition occurs from mass-to-charge ratio 241.2 to 196.1, while the identifier transition proceeds from 241.2 to 168.1 [20]. These transitions provide selectivity and sensitivity for analytical applications in biological matrices [16].
Liquid chromatography coupled with mass spectrometry reveals characteristic retention times for pheniramine [16] [18]. Using conventional liquid chromatography with electrospray ionization, pheniramine elutes at 11.130 minutes [18]. Ultra-performance liquid chromatography systems achieve faster separation with retention times of 3.0 ± 0.1 minutes [16]. These retention characteristics facilitate compound identification and separation from potential interferents in complex matrices.
The solubility characteristics of pheniramine demonstrate significant variation across different solvent systems, reflecting the compound's amphiphilic nature and the influence of its chemical structure on molecular interactions with various solvents.
Solubility in Polar Solvents
Pheniramine maleate exhibits exceptional solubility in polar solvents, particularly in aqueous systems. The compound demonstrates very high water solubility, with quantitative measurements indicating solubility values of at least 1 gram per 100 milliliters at 24 degrees Celsius [1] [2]. This substantial aqueous solubility is attributed to the presence of the maleate salt form, which enhances the compound's hydrophilic character through ionic interactions with water molecules [3] [1].
In alcoholic systems, pheniramine maleate shows excellent solubility characteristics. The compound is freely soluble in ethanol (96 percent concentration), methanol, and other polar organic solvents [1] [4]. This high solubility in alcoholic solvents is facilitated by the ability of these solvents to form hydrogen bonds with the nitrogen-containing functional groups and to stabilize the ionic salt form through dipole-dipole interactions [5].
Solubility in Nonpolar Solvents
The solubility profile of pheniramine in nonpolar solvents reveals a distinct pattern that reflects the compound's lipophilic characteristics. Pheniramine maleate demonstrates freely soluble behavior in dichloromethane, indicating favorable interactions with this chlorinated solvent [1] [4]. The compound also shows good solubility in chloroform, where it is classified as soluble [6].
In less polar organic solvents, pheniramine exhibits reduced solubility. The compound is slightly soluble in benzene and ether, reflecting the limited ability of these purely hydrocarbon-based solvents to interact with the polar regions of the pheniramine molecule [6] [7]. This reduced solubility in nonpolar solvents is consistent with the compound's basic nitrogen functionalities and the ionic nature of the maleate salt form [5].
| Solvent | Solubility Classification | Polarity |
|---|---|---|
| Water | Very soluble (≥1 g/100 mL at 24°C) | Polar |
| Ethanol (96%) | Freely soluble | Polar |
| Methanol | Freely soluble | Polar |
| Dichloromethane | Freely soluble | Nonpolar |
| Chloroform | Soluble | Nonpolar |
| Benzene | Slightly soluble | Nonpolar |
| Ether | Slightly soluble | Nonpolar |
The thermal behavior of pheniramine exhibits distinct characteristics depending on the specific form of the compound under investigation. The free base form of pheniramine demonstrates a significantly lower melting point compared to its salt derivatives, reflecting differences in intermolecular interactions and crystal packing arrangements.
Melting Point Characteristics
The free base form of pheniramine exhibits a melting point range of 30-34 degrees Celsius, indicating relatively weak intermolecular forces in the solid state [8]. This low melting point is consistent with the compound's tertiary amine structure and the absence of strong hydrogen bonding interactions in the free base form.
In contrast, the maleate salt form demonstrates substantially higher thermal stability, with a melting point consistently reported in the range of 104-108 degrees Celsius [9] [1] [4]. The most frequently cited values fall within 106-110 degrees Celsius, with some sources reporting specific values of 107 degrees Celsius [3] [10]. This elevated melting point of the salt form results from the additional ionic interactions between the pheniramine cation and the maleate anion, which require greater thermal energy to overcome.
Thermal Stability Profile
Pheniramine maleate demonstrates good thermal stability under normal storage conditions. The compound remains stable when stored at temperatures between 2-8 degrees Celsius, which represents the recommended storage temperature range [1] [4]. Under these conditions, the compound maintains its chemical integrity and pharmaceutical properties over extended periods.
Thermal decomposition of pheniramine begins at temperatures below the melting point, a characteristic observed in many organic pharmaceutical compounds [11]. Studies indicate that thermal degradation can occur at temperatures as low as 60 degrees Celsius when subjected to prolonged heating conditions [12]. The decomposition process involves the breaking of molecular bonds, particularly affecting the tertiary amine functionality and the aromatic systems within the molecule.
Boiling Point Behavior
The boiling point characteristics of pheniramine vary significantly between the free base and salt forms. The free base exhibits a boiling point of 84 degrees Celsius under reduced pressure conditions (20 millimeters of mercury) [8]. Under standard atmospheric pressure, the compound demonstrates different volatility characteristics due to its molecular structure and intermolecular interactions.
The maleate salt form shows an estimated boiling point of approximately 489.25 degrees Celsius under standard atmospheric pressure [1] [4]. This substantial difference from the free base reflects the ionic nature of the salt form and the additional energy required to overcome the electrostatic interactions between the ionic components.
| Property | Value | Notes |
|---|---|---|
| Melting Point (Free Base) | 30-34°C | Literature value for pure pheniramine |
| Melting Point (Maleate Salt) | 104-108°C | Most commonly reported range |
| Boiling Point (Free Base) | 84°C at 20 mmHg | Vacuum distillation conditions |
| Boiling Point (Maleate Salt) | 489.25°C (estimated) | Rough estimate at 760 mmHg |
| Storage Temperature (Recommended) | 2-8°C | Optimal storage conditions |
| Thermal Decomposition | Below melting point | Begins prior to melting |
The partition coefficient and ionization characteristics of pheniramine provide crucial insights into the compound's pharmacokinetic behavior and its interactions with biological systems. These parameters directly influence the compound's distribution between aqueous and lipophilic phases, affecting its bioavailability and therapeutic efficacy.
Octanol-Water Partition Coefficient
The octanol-water partition coefficient (Log P) of pheniramine has been determined through multiple computational and experimental approaches. Predictive models consistently indicate Log P values in the range of 2.85-2.98, with ALOGPS calculations providing values of 2.85 and Chemaxon predictions yielding 2.98 [13] [14]. Alternative computational approaches have reported Log P values of 2.87, demonstrating good consistency across different prediction methodologies [9].
These Log P values indicate that pheniramine exhibits moderate lipophilicity, with a preference for organic phases over aqueous systems. The compound's partition behavior reflects the balance between its hydrophobic aromatic rings and pyridine moiety and its hydrophilic nitrogen-containing functional groups [13] [14].
Ionization Constants and pH-Dependent Behavior
Pheniramine demonstrates basic character due to its tertiary amine functionality, with pKa values consistently reported in the range of 9.3-9.48. Experimental determinations using high-performance liquid chromatography methods have established a pKa value of 9.3 [15], while computational predictions suggest a slightly higher value of 9.48 [13] [14].
The high pKa value indicates that pheniramine exists predominantly in its protonated, cationic form under physiological conditions. At physiological pH (7.4), the compound carries a positive charge, which significantly influences its interactions with biological membranes and its overall pharmacokinetic profile [13] [14].
Distribution Coefficient and pH Effects
The distribution coefficient (Log D) of pheniramine varies significantly with pH due to the compound's ionizable nature. Under acidic conditions, where the pH is well below the pKa, pheniramine exists almost entirely in its protonated form, resulting in reduced lipophilicity compared to the neutral species. Conversely, at alkaline pH values above the pKa, the compound exists primarily as the neutral free base, exhibiting higher lipophilicity [16].
This pH-dependent partitioning behavior has important implications for the compound's absorption, distribution, and elimination characteristics. The predominant cationic form at physiological pH influences the compound's ability to cross biological membranes and its interactions with transport proteins [16].
Aqueous Solubility and Lipophilicity Relationship
The relationship between pheniramine's partition coefficient and aqueous solubility demonstrates the compound's amphiphilic nature. Predictive models indicate an aqueous solubility of approximately 0.377 milligrams per milliliter for the free base form [13] [14]. This relatively low aqueous solubility of the free base contrasts sharply with the high solubility of the maleate salt form, highlighting the importance of salt formation in pharmaceutical development.
The compound's moderate lipophilicity, as indicated by its Log P values, positions it within an optimal range for oral bioavailability according to Lipinski's Rule of Five. The Log P values below 5 suggest favorable absorption characteristics while maintaining sufficient aqueous solubility for dissolution and transport [13] [14].
| Parameter | Value | Method/Source |
|---|---|---|
| Log P (Octanol/Water) | 2.85-2.98 | ALOGPS/Chemaxon |
| Log P (Predicted) | 2.87 | ChemSrc Database |
| pKa (Basic) | 9.48 | Chemaxon Prediction |
| pKa (Literature) | 9.3 | Experimental (HPLC) |
| Water Solubility (Free Base) | 0.377 mg/mL | ALOGPS Prediction |
| Physiological Charge at pH 7.4 | +1 (Cationic) | Predicted at physiological pH |
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